

Theoretical calculations on Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate structure

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Compound of Interest

Compound Name:	Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Cat. No.:	B1360183

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational methodologies that can be applied to elucidate the structural, electronic, and spectroscopic properties of **Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate**. While direct computational studies on this specific molecule are not extensively available in the public domain, this document outlines the established *in silico* protocols and expected outcomes based on research of structurally similar compounds. This guide is intended to serve as a roadmap for researchers and professionals in drug development and computational chemistry.

Introduction to the Molecule

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is a derivative of mandelic acid, featuring a hydroxyphenyl group. Its structural characteristics, including the chiral center at the alpha-carbon, the hydroxyl group, and the ester functional group, make it a molecule of interest for potential biological activity. Theoretical calculations provide a powerful, non-experimental means to investigate its properties at the atomic level, offering insights that can guide further research and development.

Computational Methodologies

A robust computational analysis of **Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate** would typically involve a multi-step approach, primarily relying on Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost.[1][2]

2.1 Conformational Analysis

The initial step is to identify the most stable conformer (the lowest energy three-dimensional arrangement) of the molecule. This is crucial as the molecular conformation dictates its properties. A common approach is to perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the molecule around its flexible dihedral angles.[1]

Experimental Protocol: A relaxed PES scan would be performed using a quantum chemical software package like Gaussian. The dihedral angles of interest, such as those around the C-C and C-O bonds of the ethyl acetate group and the phenyl ring, would be rotated in discrete steps (e.g., 20° increments over 360°). At each step, the geometry is optimized to find the lowest energy for that particular constrained geometry.[1] A relatively modest level of theory, such as B3LYP with a 6-31+G basis set, is often sufficient for this initial screening.[1]

2.2 Geometry Optimization and Frequency Calculations

Once the global minimum energy conformer is identified from the PES scan, a full geometry optimization is performed without any constraints. This is typically carried out using a higher level of theory to obtain a more accurate structure. Following optimization, vibrational frequency calculations are essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[1]

Experimental Protocol: The geometry of the most stable conformer is optimized using a functional like B3LYP or M06-2X with a larger basis set, such as 6-311++G(d,p), to better account for electron correlation and polarization.[1][3] The absence of imaginary frequencies in the subsequent frequency calculation confirms a stable structure. These calculations are typically performed in the gas phase, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).

Predicted Structural and Electronic Properties

The optimized molecular structure provides a wealth of information that can be summarized for analysis.

Table 1: Predicted Geometrical Parameters

Parameter	Bond/Angle	Predicted Value (Å or °)
Bond Length	C=O (ester)	~1.21
C-O (ester)	~1.35	
O-H (hydroxyl)	~0.97	
C-O (hydroxyl)	~1.43	
C-C (phenyl)	~1.39 (average)	
Bond Angle	O=C-O (ester)	~124
HO-C-C	~109	
Dihedral Angle	C-C-O-H	Varies with conformation

Note: These are typical values and would be precisely determined from the geometry optimization.

3.1 Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Table 2: Predicted Electronic Properties

Property	Predicted Value (eV)
HOMO Energy	-6.5 to -7.5
LUMO Energy	-1.0 to -2.0
HOMO-LUMO Gap	4.5 to 6.5

Note: These values are estimates based on similar aromatic compounds.

Spectroscopic Property Predictions

Theoretical calculations can predict various spectra, which can be used to validate or interpret experimental data.

4.1 UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption wavelengths (λ_{max}) and oscillator strengths (f) which correspond to the peaks in a UV-Vis spectrum.[\[1\]](#)[\[4\]](#) These transitions are typically from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).[\[4\]](#)

Experimental Protocol: Using the optimized geometry, TD-DFT calculations are performed. The first few excited states are calculated to identify the transitions with significant oscillator strengths. For example, a calculation might show a strong absorption band assigned to a HOMO \rightarrow LUMO transition.[\[4\]](#)

Table 3: Predicted UV-Vis Absorption Data

Transition	Calculated λ_{max} (nm)	Oscillator Strength (f)
HOMO \rightarrow LUMO	~270 - 290	> 0.1
HOMO-1 \rightarrow LUMO	~220 - 240	> 0.2

Note: The exact wavelengths and intensities depend on the chosen functional and solvent model.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ^1H and ^{13}C NMR chemical shifts. These theoretical values can be correlated with experimental data to confirm the molecular structure.[\[5\]](#)

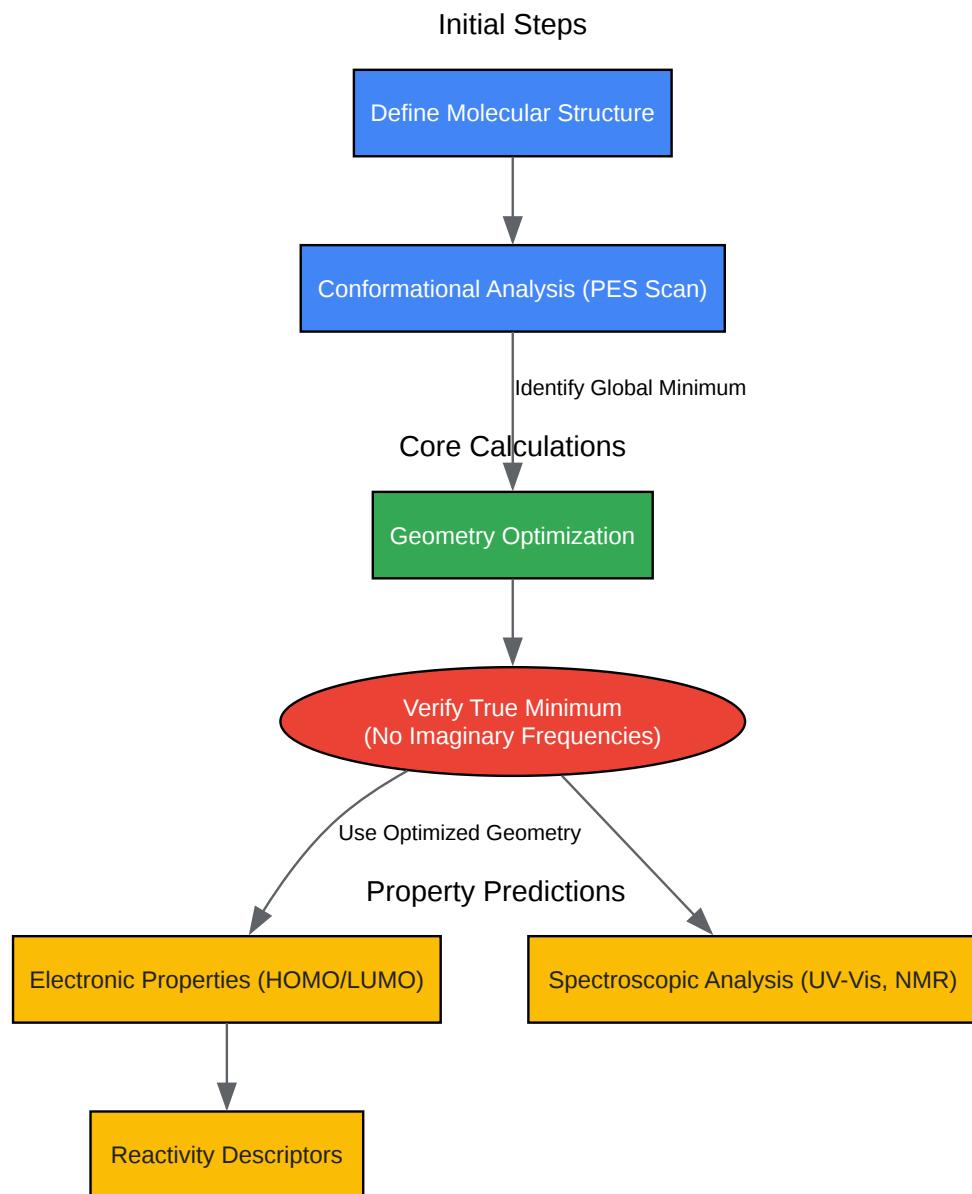
Experimental Protocol: The GIAO method is applied to the optimized structure. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS,

calculated at the same level of theory) to obtain the chemical shifts (δ).

Visualization of Computational Workflows and Relationships

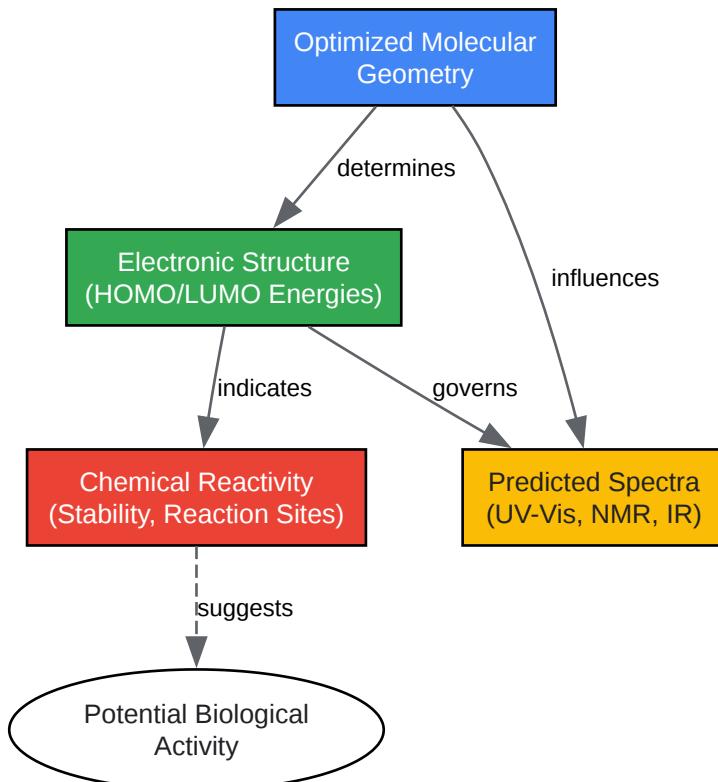
Diagrams created using Graphviz can effectively illustrate the logical flow of the theoretical calculations and the relationships between different molecular properties.

Computational Workflow for Structural Analysis

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Caption: Workflow for theoretical analysis of molecular structure.

Relationship between Structure and Properties

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Caption: Interplay of molecular structure and predicted properties.

Conclusion

The theoretical investigation of **Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate**, following the protocols outlined in this guide, can provide profound insights into its fundamental chemical nature. By leveraging computational tools like DFT and TD-DFT, researchers can predict its stable conformation, electronic characteristics, and spectroscopic signatures. This information is invaluable for interpreting experimental results, understanding potential mechanisms of action, and guiding the design of new molecules in drug discovery and materials science.

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